N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a pyridine moiety, which enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the pyridine moiety through nucleophilic substitution reactions. The final step often involves methylation to introduce the N-methyl group. Reaction conditions usually include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines or reduce other functional groups.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. The pyridine moiety can interact with various enzymes, inhibiting their activity and affecting cellular processes. These interactions make the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[2-(pyridin-2-yl)ethyl]quinoxalin-2-amine
- N-methyl-N-[2-(pyridin-3-yl)ethyl]quinoxalin-2-amine
- N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine
Uniqueness
This compound is unique due to its specific structural configuration, which enhances its chemical reactivity and biological activity. The position of the pyridine moiety significantly influences its interaction with molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C16H16N4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-methyl-N-(2-pyridin-4-ylethyl)quinoxalin-2-amine |
InChI |
InChI=1S/C16H16N4/c1-20(11-8-13-6-9-17-10-7-13)16-12-18-14-4-2-3-5-15(14)19-16/h2-7,9-10,12H,8,11H2,1H3 |
InChI Key |
SWNWMIZYOPTJBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=NC=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.